2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOOCOPDQVILCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a compound within the class of pyridazinone derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The compound features a pyridazinone ring, an ethoxyphenyl group, and an acetamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as carbonic anhydrase and cyclooxygenase (COX) enzymes. These interactions can modulate inflammatory responses and pain perception .
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling, affecting processes such as cell proliferation and apoptosis.
- Gene Expression Modulation : There is evidence suggesting that it can influence the expression of genes associated with inflammation and immune response.
Anti-inflammatory Properties
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory cascade .
Case Studies
- In Vivo Efficacy : In animal models of inflammation, compounds similar to this compound have shown reduced edema and pain responses when administered prior to inflammatory stimuli .
- Multi-target Approach : A study identified related compounds as multi-target anti-inflammatory agents that effectively inhibited several inflammatory pathways simultaneously, suggesting a potential for treating complex inflammatory diseases .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
The target compound’s unsubstituted pyridazinone may exhibit reduced potency but improved solubility . Piperidinyl or benzyl groups on pyridazinone () increase steric bulk, likely altering pharmacokinetic profiles .
Aromatic Group Modifications: Methoxy vs. Sulfamoyl and pyridyl groups () introduce polar interactions, critical for target engagement in enzyme inhibition .
Biological Activity: Pyridazinone-acetamide hybrids with halogen substituents () show promise in targeting PRMT5, a cancer-relevant enzyme. The absence of such groups in the target compound may limit its utility in this context. Indazole-linked analogs () demonstrate anti-proliferative activity, suggesting divergent applications compared to pyridazinone-focused structures .
Physicochemical Properties: Thiazolidinone analogs () exhibit tautomerism, complicating their structural characterization but offering unique reactivity . IR and NMR data (Table 1) highlight distinct carbonyl environments, aiding in compound identification.
Preparation Methods
Synthesis of 6-Oxopyridazin-1(6H)-yl Ethylamine
The pyridazinone core is synthesized by refluxing 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol, forming a hydrazone intermediate. Cyclization under acidic conditions (e.g., HCl/glacial acetic acid) yields 6-oxopyridazin-1(6H)-yl ethylamine. This method, adapted from similar pyridazinone syntheses, achieves yields of 58–76%.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 60–70°C (cyclization)
- Catalyst: Glacial acetic acid
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is introduced via a nucleophilic aromatic substitution (NAS) reaction. 4-Ethoxyphenylacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the pyridazinone-bound ethylamine.
Optimization Insights :
Final Amidation to Form the Acetamide Linkage
The ethylamine spacer is functionalized by reacting with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Subsequent amidation with 4-ethoxyphenylacetic acid completes the synthesis.
Critical Parameters :
- Temperature: 0–5°C (prevents side reactions)
- Base: Triethylamine (neutralizes HCl byproduct)
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing solvent recycling, catalyst recovery, and waste minimization. Continuous flow reactors enhance the cyclization step’s efficiency, reducing reaction time from hours to minutes.
Table 1: Comparison of Synthetic Methods
| Step | Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Pyridazinone formation | Hydrazine cyclization | 76 | 98.5 | |
| Ethoxyphenyl coupling | NAS with EDC | 82 | 97.8 | |
| Acetamide formation | Chloroacetylation | 78 | 99.1 |
Characterization and Quality Control
Post-synthesis characterization involves:
- NMR Spectroscopy : Confirms ethoxyphenyl (δ 1.35 ppm, triplet, -OCH₂CH₃) and pyridazinone (δ 8.2 ppm, singlet, NH) protons.
- Mass Spectrometry : Molecular ion peak at m/z 301.346 ([M+H]⁺).
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
- Low Cyclization Yields : Catalytic amounts of p-toluenesulfonic acid (PTSA) improve cyclization efficiency to >85%.
- Byproduct Formation : Gradient recrystallization (ethanol/water) removes unreacted intermediates.
Green Chemistry Alternatives
Recent advances propose substituting toxic solvents (DCM) with cyclopentyl methyl ether (CPME) and using enzymatic catalysis for amidation, reducing the environmental footprint.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Pyridazinone core formation : Hydrazine reacts with carbonyl compounds under reflux in ethanol or acetic acid, often catalyzed by HCl or H2SO4.
- Alkylation and acetylation : Ethyl halides introduce the ethyl group, followed by acetylation using acetic anhydride. Reaction temperatures (60–100°C) and solvent polarity (e.g., DMF for polar intermediates) critically influence yields .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 383.47 (C20H21N3O3S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. How can researchers evaluate its initial biological activity?
- In vitro assays : Test enzyme inhibition (e.g., COX-2 or HDACs) at 0.1–10 μM concentrations .
- Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, noting ED50 values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 0.40 μM in ’s comparative table) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modify substituents : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to enhance receptor binding .
- Evaluate bioisosteres : Substitute the pyridazinone ring with pyrimidine or morpholine moieties to reduce metabolic degradation .
- Data-driven SAR : Use IC50 comparisons (e.g., 0.40 μM vs. 0.10 μM for pteridinone derivatives in ) to prioritize modifications .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to confirm target engagement (e.g., HDAC inhibition vs. off-target effects) .
- Meta-analysis : Compare datasets across studies (e.g., antitumor IC50 discrepancies in vs. 19) to identify confounding factors .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (2.8–3.1), CNS permeability, and CYP450 inhibition .
- Molecular docking : AutoDock Vina models interactions with CXCR3 or HDAC isoforms, highlighting key residues (e.g., His178 in CXCR3) .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the pyridazinone moiety .
Q. How to evaluate its therapeutic potential in neurological disorders?
- In vivo models : Test dose-dependent seizure suppression in kainic acid-induced epilepsy models (oral administration, 10–50 mg/kg) .
- Neuroinflammatory markers : Measure IL-6 and TNF-α levels in microglial cultures treated with 1–20 μM compound .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays; logBB > -1 suggests favorable CNS uptake .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodents; low oral absorption may explain reduced in vivo activity .
- Metabolite identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in liver microsomes .
- Formulation optimization : Nanoemulsions or liposomes enhance solubility and tissue distribution .
Q. What strategies improve compound stability under physiological conditions?
- pH stability tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; >80% degradation at pH <3 suggests enteric coating is needed .
- Light/heat stability : Store lyophilized powder at -20°C in amber vials to prevent pyridazinone ring oxidation .
Q. How to investigate synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use CompuSyn software to calculate CI values for co-administered drugs (e.g., cisplatin or paclitaxel) .
- Pathway mapping : RNA-seq identifies upregulated/downregulated genes in combination vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
